molecular formula C15H13NO B1296825 2-(4-methoxyphenyl)-1H-indole CAS No. 5784-95-2

2-(4-methoxyphenyl)-1H-indole

Cat. No. B1296825
CAS RN: 5784-95-2
M. Wt: 223.27 g/mol
InChI Key: BHCBPEBRFMLOND-UHFFFAOYSA-N
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Description

“2-(4-methoxyphenyl)-1H-indole” is a chemical compound that belongs to the class of indoles. Indoles are a class of organic compounds that contain a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Synthesis Analysis

The synthesis of “2-(4-methoxyphenyl)-1H-indole” and its derivatives has been reported in several studies. For instance, one study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure . Another study reported the synthesis of a compound with a similar structure, where the reaction proceeds in two steps including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .


Molecular Structure Analysis

The molecular structure of “2-(4-methoxyphenyl)-1H-indole” can be analyzed using various spectroscopic techniques. For example, Fourier Transform Infrared (FT-IR) and Raman (FT-Ra) spectra can be used to analyze the vibrational wavenumbers of the structure . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy values can also be determined .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-methoxyphenyl)-1H-indole” can be analyzed based on the reactivity of the molecule. For instance, a study reported that a large HOMO–LUMO gap means low reactivity in chemical reactions, indicating the high stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-methoxyphenyl)-1H-indole” can be analyzed using various techniques. For example, the solubility of the compound in water and most organic solvents, such as ethanol, acetone, and chloroform, can be determined.

Scientific Research Applications

  • Synthesis of Previously Unknown Compounds

    • Field : Organic Chemistry
    • Application : A new approach towards the synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid .
    • Method : The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal and Meldrum’s acid .
    • Results : The reaction proceeds in two steps including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .
  • Antioxidant and Antimicrobial Efficacy

    • Field : Medicinal Chemistry
    • Application : Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes .
    • Method : A one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate and anisidine .
    • Results : The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Antimicrobial studies revealed the more noxious nature of metal complexes compared to ligand against various strains of bacteria and fungi .
  • Internal Standard in Fluorous Biphasic Catalysis Reaction

    • Field : Organic Chemistry
    • Application : 2-(4-Methoxyphenyl)ethanol is used as an internal standard in the fluorous biphasic catalysis reaction .
    • Method : It is used in the preparation of 4-(2-iodoethyl)phenol, by refluxing it with 47% hydriodic acid .
    • Results : Not specified .
  • Mitochondrial Network Homeostasis

    • Field : Biochemistry
    • Application : Enhancement of O-GlcNAcylation on Mitochondrial Proteins with 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside .
    • Method : The study focused on mitochondrial network homeostasis mediated by O-GlcNAcylation in SalA-4g’s neuroprotection in primary cortical neurons under ischemic-like conditions .
    • Results : O-GlcNAc-modified mitochondria induced by SalA-4g demonstrated stronger neuroprotection under oxygen glucose deprivation and reoxygenation stress, including the improvement of mitochondrial homeostasis and bioenergy, and inhibition of mitochondrial apoptosis pathway .
  • Fluorescent Chemosensor

    • Field : Analytical Chemistry
    • Application : Twin applications of highly selective Cu2+ fluorescent chemosensor .
    • Method : Fluorescent chemosensors based on 2-(2-phenylhydrazono)-1H-indene-1,3(2H)-dione and 2-(2-(4-methoxyphenyl)hydrazono)-1H-indene-1,3(2H)-dione with high sensitivity and selectivity toward paramagnetic Cu2+ were developed .
    • Results : The Cu2±induced fluorescence turn-on mechanism was revealed to be mediated by intramolecular charge transfer from the ligand to the metal .
  • Synthesis of Previously Unknown Compounds

    • Field : Organic Chemistry
    • Application : A new approach towards the synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid .
    • Method : The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal and Meldrum’s acid .
    • Results : The reaction proceeds in two steps including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .
  • Synthesis and Ab Initio/DFT Studies

    • Field : Physical Chemistry
    • Application : Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo .
    • Method : 2-aminothiophenol and 4-methoxybenzaldehyde were cyclized under microwave irradiation and solvent-free conditions to synthesize 2-(4-methoxyphenyl)benzo[d]thiazole .
    • Results : The molecular structure and vibrational frequencies of the title compound in the ground state have been investigated with ab initio (HF) and density functional theory methods (BLYP) .

Future Directions

Future research on “2-(4-methoxyphenyl)-1H-indole” could focus on further elucidating its mechanism of action, exploring its potential therapeutic applications, and developing safer and more efficient methods for its synthesis .

properties

IUPAC Name

2-(4-methoxyphenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-17-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)16-15/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCBPEBRFMLOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282651
Record name 2-(4-methoxyphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664403
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-methoxyphenyl)-1H-indole

CAS RN

5784-95-2
Record name 5784-95-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5784-95-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methoxyphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
F Bellina, S Cauteruccio, R Rossi - 2006 - Wiley Online Library
The first palladium‐ and copper‐mediated C‐2 arylations of thiazole, oxazole, N‐methylimidazole and N‐arylimidazoles, as well as of free (NH)‐imidazole, ‐benzimidazole and ‐indole, …
Z Bakherad, M Safavi, A Fassihi… - Chemistry & …, 2019 - Wiley Online Library
In this work, two novel series of indole‐thiosemicarbazone derivatives were designed, synthesized, and evaluated for their cytotoxic activity against MCF‐7, A‐549, and Hep‐G2 cell …
Number of citations: 13 onlinelibrary.wiley.com
F Bellina, C Calandri, S Cauteruccio, R Rossi - Tetrahedron, 2007 - Elsevier
The Pd- and Cu-mediated reaction of a large variety of π-electron sufficient heteroarenes, which include free (NH)-imidazoles, -benzimidazole and -indole, with aryl iodides under …
Number of citations: 263 www.sciencedirect.com
MS Lokolkar, PA Mane, S Dey… - European Journal of …, 2022 - Wiley Online Library
An effective process for synthesizing 2‐substituted indoles in a one‐pot tandem reaction of 1‐halo‐2‐nitrobenzene and terminal alkynes through addition/reductive cyclization is …
S Vicharn, J Sirirak, W Phutdhawong… - Journal of Applied …, 2021 - japsonline.com
A series of 2-arylindoles were synthesized and characterized through spectral analysis. Their antibacterial activity and synergistic effect against multidrug-resistant Staphylococcus …
Number of citations: 2 japsonline.com
S Yu, L Qi, K Hu, J Gong, T Cheng… - The Journal of …, 2017 - ACS Publications
A palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids has been developed for the first time, achieving a new strategy for direct …
Number of citations: 55 pubs.acs.org
AV Aksenov, EV Aleksandrova… - The Journal of …, 2022 - ACS Publications
Base-assisted transformations of 2-(3-oxoindolin-2-yl)acetonitriles were investigated. Unexpectedly, attempted reactions of substrates possessing nonprotected nitrogen atoms were …
Number of citations: 4 pubs.acs.org
A Knight - 2018 - jewlscholar.mtsu.edu
Introduction The Fischer indole synthesis is one of the best and most commonly used chemical methods to produce indole Indole is an aromatic compound that features a benzene ring …
Number of citations: 2 jewlscholar.mtsu.edu
M Yamaguchi, R Hagiwara, K Gayama… - The Journal of …, 2020 - ACS Publications
A palladium–dihydroxyterphenylphosphine (DHTP) catalyst was successfully applied to the direct C3-arylation of N-unsubstituted indoles with aryl chlorides, triflates, and nonaflates. …
Number of citations: 17 pubs.acs.org
J Slätt, J Bergman - Tetrahedron, 2002 - Elsevier
Isatogens (3-oxo-3H-indole 1-oxides) possess interesting biological properties and development of a general method to construct these derivatives has now been developed. Indolines (…
Number of citations: 44 www.sciencedirect.com

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